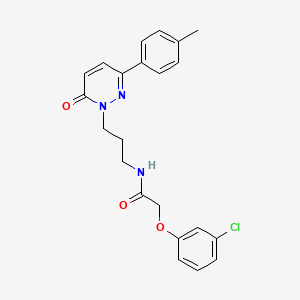

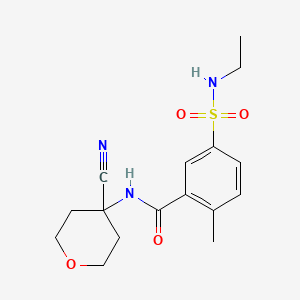

![molecular formula C19H19N5O2S B2703369 1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine CAS No. 878426-98-3](/img/structure/B2703369.png)

1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized, and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities . Another study reported the synthesis of 2,5-bishetaryloxadiazolines through a facile and efficient ultrasound-aided approach .Molecular Structure Analysis

The molecular structure of “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” can be inferred from its name. It contains a phenyl group, a piperazine ring, a pyridin-4-yl group, and a 1,3,4-oxadiazol-2-yl group .Scientific Research Applications

Anticancer Properties

“1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” exhibits promising anticancer activity. Researchers have synthesized derivatives of this compound and evaluated their effects against various cancer cell lines, including breast cancer (MCF-7), lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) . Further investigations into its mechanism of action and potential as an antitumor agent are ongoing.

Biological Luminescence

This compound possesses luminescent properties, making it valuable for biological applications. Researchers have explored its use in imaging and detection techniques . Its ability to emit light could be harnessed for tracking cellular processes or visualizing specific biological targets.

Insecticidal Activity

The compound’s structure suggests potential insecticidal properties. Novel diphenyl-1H-pyrazole derivatives, including this compound, have been designed and synthesized. These derivatives, with cyano substituents, were investigated for their insecticidal effects, particularly targeting the ryanodine receptor (RyR) . Understanding its mode of action against insects could lead to the development of effective insecticides.

Antiviral Potential

Indole derivatives containing a similar 1,3,4-oxadiazole ring have demonstrated antiviral activity. While not directly related to our compound, this information highlights the broader potential of similar structures. Researchers have explored antiviral effects against a range of RNA and DNA viruses . Investigating our compound’s antiviral properties could yield valuable insights.

Drug Development

Imidazole-containing compounds, like our target molecule, serve as essential synthons in drug development. Their diverse biological activities, including antibacterial, anti-inflammatory, antidiabetic, and antifungal effects, make them attractive candidates for drug design . Researchers continue to explore novel derivatives for therapeutic applications.

Future Directions

The future directions for research on “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” and similar compounds could include further exploration of their synthesis, characterization, and evaluation of their biological activities. The development of new drugs based on these compounds could also be a promising direction .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes, receptors, and ion channels .

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been known to have various pharmacokinetic properties that impact their bioavailability .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been known to be influenced by various environmental factors .

properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c25-17(24-12-10-23(11-13-24)16-4-2-1-3-5-16)14-27-19-22-21-18(26-19)15-6-8-20-9-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTICHOZPSPGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

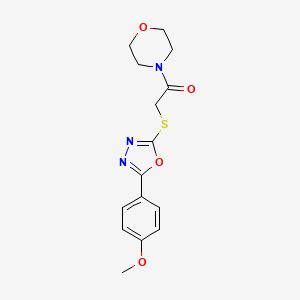

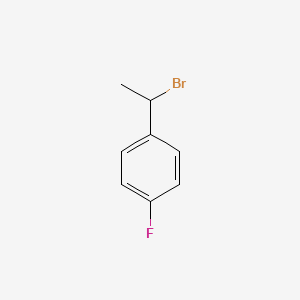

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)

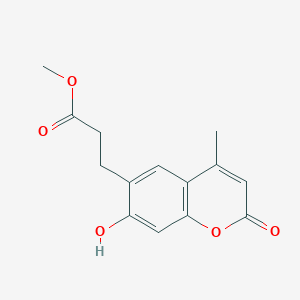

![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)

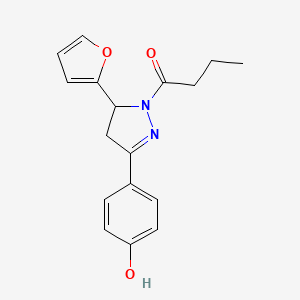

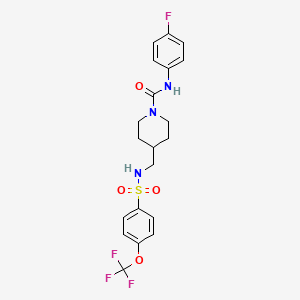

![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2703296.png)

![3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703305.png)

![3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2703306.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)